N-(3,5-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Descripción

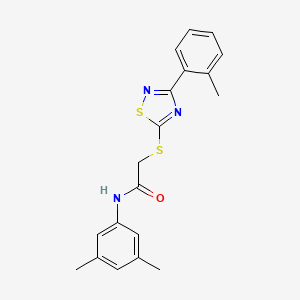

N-(3,5-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a sulfur- and nitrogen-containing heterocyclic compound featuring a 1,2,4-thiadiazole core. Key structural attributes include:

- Aromatic substituents: A 3,5-dimethylphenyl group on the acetamide moiety and an o-tolyl (2-methylphenyl) group on the thiadiazole ring.

- Thioether linkage: A sulfur atom bridges the thiadiazole and acetamide groups.

This compound is hypothesized to exhibit biological activity due to the thiadiazole scaffold, which is associated with antimicrobial, anticancer, and enzyme-inhibitory properties in literature.

Propiedades

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c1-12-8-13(2)10-15(9-12)20-17(23)11-24-19-21-18(22-25-19)16-7-5-4-6-14(16)3/h4-10H,11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWBPATUCROAKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3,5-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound consists of a thiadiazole ring linked to an acetamide group through a sulfur atom. Its structural formula can be represented as:

This structure is significant in determining its biological activity, particularly in targeting specific enzymes and receptors.

- Inhibition of Enzymatic Activity :

- Antiviral and Anticancer Properties :

- Antioxidant Activity :

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies and Research Findings

-

Antiviral Efficacy :

A study evaluated several thiadiazole derivatives for their antiviral activity against HCV. The most potent compound exhibited an EC50 value of , demonstrating significant inhibition of viral replication . -

Monoamine Oxidase Inhibition :

Research on a series of thiadiazole derivatives indicated that modifications at specific positions on the thiadiazole ring could enhance MAO-A inhibitory activity dramatically. The best-performing derivative had an IC50 value of , showcasing the potential for developing antidepressants or neuroprotective agents . -

Structural Analysis :

X-ray crystallography has been employed to elucidate the molecular structure of related thiadiazole derivatives. Such studies provide insights into the conformational preferences that may influence biological activity .

Aplicaciones Científicas De Investigación

N-(3,5-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its scientific research applications, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C19H22N4OS

- Molecular Weight : 358.47 g/mol

Structural Characteristics

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the thiol group enhances its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways. This has been observed in various cancer cell lines including breast and lung cancers.

- Case Study : A study demonstrated that similar thiadiazole derivatives showed percent growth inhibitions (PGIs) of over 70% against several cancer cell lines, suggesting that this compound could exhibit comparable efficacy .

Antimicrobial Properties

Thiadiazole derivatives are recognized for their antimicrobial activities against various bacterial and fungal strains.

- Research Findings : In vitro studies have shown that compounds with similar structural features possess significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .

- Applications : This compound could be developed into a potential antimicrobial agent to combat resistant strains of bacteria.

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have also been explored.

- Mechanism : These compounds may reduce inflammatory markers by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.

- Case Study : In vivo models demonstrated a significant reduction in inflammation following treatment with thiadiazole derivatives, indicating potential use in managing inflammatory diseases .

Comparación Con Compuestos Similares

Structural Analogs

The compound’s structural analogs can be categorized based on substituents and core heterocycles:

Key Structural Differences :

- Aromatic vs.

- Thiadiazole vs.

Physicochemical Properties

Implications :

- The target compound’s balanced lipophilicity (LogP ~3.5) suggests better bioavailability than highly fluorinated analogs but lower solubility than hydroperoxy-thiazoles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.